[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine
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Overview
Description
[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine: is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a nitrobenzenesulfonyl group attached to the piperidine ring, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine typically involves the condensation of piperidin-4-yl-methanol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like methylene dichloride .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Reduction: Formation of [1-(2-Aminobenzenesulfonyl)piperidin-4-yl]methanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action of [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. The nitro and sulfonyl groups may play a crucial role in its biological activity by forming interactions with target proteins.
Comparison with Similar Compounds
[1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[1-(2-Aminobenzenesulfonyl)piperidin-4-yl]methanamine: Formed by the reduction of the nitro group to an amine group.
Uniqueness:
- The presence of both nitro and sulfonyl groups in [1-(2-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine imparts unique chemical reactivity and potential biological activities that are distinct from its analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific fields, including organic chemistry, medicinal chemistry, and pharmacology.
Properties
Molecular Formula |
C12H17N3O4S |
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Molecular Weight |
299.35 g/mol |
IUPAC Name |
[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methanamine |
InChI |
InChI=1S/C12H17N3O4S/c13-9-10-5-7-14(8-6-10)20(18,19)12-4-2-1-3-11(12)15(16)17/h1-4,10H,5-9,13H2 |
InChI Key |
QHGGSHQBBPKQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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